molecular formula C29H26N2O3 B5431661 2-(3-methoxyphenyl)-4,6-bis[2-(3-methoxyphenyl)vinyl]pyrimidine

2-(3-methoxyphenyl)-4,6-bis[2-(3-methoxyphenyl)vinyl]pyrimidine

Cat. No. B5431661
M. Wt: 450.5 g/mol
InChI Key: RPBKMMRPCFSFIQ-WXUKJITCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxyphenyl)-4,6-bis[2-(3-methoxyphenyl)vinyl]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as BMVC, and it is a derivative of pyrimidine. BMVC has been shown to have various biochemical and physiological effects, making it a promising compound for further research.

Mechanism of Action

The mechanism of action of BMVC is still not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. BMVC has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key pathway involved in cancer cell survival. BMVC has also been shown to inhibit the expression of various proteins that are involved in cancer cell proliferation, such as cyclin D1 and Bcl-2.
Biochemical and Physiological Effects:
Apart from its anticancer properties, BMVC has also been shown to have various biochemical and physiological effects. BMVC has been shown to have antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases. BMVC has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BMVC in laboratory experiments is its feasibility of synthesis. The synthesis of BMVC is relatively simple, and the yield is high, making it a feasible compound for laboratory experiments. However, one of the limitations of using BMVC in laboratory experiments is its potential toxicity. BMVC has been shown to have toxic effects on normal cells at high concentrations, making it important to carefully monitor the concentration used in experiments.

Future Directions

There are various future directions for the research on BMVC. One of the potential future directions is the development of BMVC as a potential anticancer drug. Further studies are needed to fully understand the mechanism of action of BMVC and its potential applications in cancer treatment. Another potential future direction is the development of BMVC as a potential treatment for oxidative stress-related diseases. Further studies are needed to fully understand the antioxidant properties of BMVC and its potential applications in the treatment of oxidative stress-related diseases.

Synthesis Methods

The synthesis of BMVC involves the reaction between 2,4-diamino-6-(3-methoxyphenyl)pyrimidine and 2-(3-methoxyphenyl)acetaldehyde. The reaction is catalyzed by ammonium acetate and acetic anhydride, and the product is purified through column chromatography. The yield of BMVC is around 70%, making it a feasible synthesis method for laboratory experiments.

Scientific Research Applications

BMVC has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BMVC is in the field of cancer research. BMVC has been shown to have anticancer properties and has been tested on various cancer cell lines, including breast cancer, lung cancer, and leukemia. BMVC has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.

properties

IUPAC Name

2-(3-methoxyphenyl)-4,6-bis[(E)-2-(3-methoxyphenyl)ethenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O3/c1-32-26-10-4-7-21(17-26)13-15-24-20-25(16-14-22-8-5-11-27(18-22)33-2)31-29(30-24)23-9-6-12-28(19-23)34-3/h4-20H,1-3H3/b15-13+,16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBKMMRPCFSFIQ-WXUKJITCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=CC(=NC(=N2)C3=CC(=CC=C3)OC)C=CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=CC(=NC(=N2)C3=CC(=CC=C3)OC)/C=C/C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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